molecular formula C19H22N2O4 B5058956 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide

Cat. No.: B5058956
M. Wt: 342.4 g/mol
InChI Key: IQFOQGATRUMCEF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide is an organic compound with the molecular formula C19H22N2O4 It is characterized by the presence of a nitrobenzamide group and a tert-butylphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide typically involves the reaction of 4-tert-butylphenol with 2-chloroethylamine hydrochloride to form 2-(4-tert-butylphenoxy)ethylamine. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: The major product is N-[2-(4-tert-butylphenoxy)ethyl]-2-aminobenzamide.

    Substitution: The products depend on the nucleophile used; for example, using methoxide would yield N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxyethyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide is unique due to the combination of its nitrobenzamide and tert-butylphenoxyethyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-19(2,3)14-8-10-15(11-9-14)25-13-12-20-18(22)16-6-4-5-7-17(16)21(23)24/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFOQGATRUMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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